molecular formula C9H12BFN2O3 B597014 3-Fluoro-2-morpholinopyridine-4-boronic acid CAS No. 1256355-28-8

3-Fluoro-2-morpholinopyridine-4-boronic acid

Cat. No.: B597014
CAS No.: 1256355-28-8
M. Wt: 226.014
InChI Key: KKEINPUABSQWEE-UHFFFAOYSA-N
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Description

3-Fluoro-2-morpholinopyridine-4-boronic acid: is a boronic acid derivative with the molecular formula C9H12BFN2O3 . This compound is notable for its incorporation of a fluorine atom, a morpholine ring, and a boronic acid group attached to a pyridine ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-morpholinopyridine-4-boronic acid typically involves the introduction of the boronic acid group to a fluorinated pyridine derivative. One common method includes the reaction of 3-fluoro-2-morpholinopyridine with a boron-containing reagent under controlled conditions. The reaction often employs palladium catalysts and bases such as potassium acetate to facilitate the formation of the boronic acid group .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often utilizes scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-morpholinopyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluoro-2-morpholinopyridine-4-boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and natural products .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The unique structure of this compound allows it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: The compound is used in the development of advanced materials, including polymers and electronic materials. Its ability to form stable bonds with various substrates makes it useful in material science applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-morpholinopyridine-4-boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluorine atom and morpholine ring can also participate in various interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2-morpholinopyridine-4-boronic acid is unique due to its combination of a fluorine atom, morpholine ring, and boronic acid group. This structure imparts distinct reactivity and specificity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEINPUABSQWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681751
Record name [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-28-8
Record name B-[3-Fluoro-2-(4-morpholinyl)-4-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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